Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral organic compound with the molecular formula C₁₀H₁₃BrClNO₂ and a molecular weight of 294.57 g/mol . Structurally, it features a 3-bromophenyl group attached to a propanoate ester backbone, with an amino group at the β-position and a hydrochloride counterion. This compound is primarily used in research settings, with storage recommendations at room temperature in a moisture-free environment .
Properties
IUPAC Name |
methyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation and Reduction
- Amidation is typically conducted under standard peptide coupling or acid chloride formation conditions.
- Reduction employs strong hydride reagents such as LiAlH4 to convert amides to primary amines.
- Careful control of temperature (often 0°C to room temperature) and anhydrous conditions are necessary to prevent side reactions.
Esterification
- Methanol with acid catalysts (e.g., HCl or sulfuric acid) is used for esterification.
- The reaction is usually refluxed to drive completion.
- Esterification yields are generally high (above 80%).
Chiral Resolution / Asymmetric Synthesis
- Two main approaches are used:
- Asymmetric Catalysis : Utilizing chiral catalysts (e.g., BINOL-derived ligands) in Mannich-type or related reactions to construct the chiral center directly.
- Resolution of Racemates : Separation of enantiomers by chiral chromatography or crystallization with chiral acids.
- Yields and enantiomeric excess (ee) vary depending on method:
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Asymmetric Mannich | 60–75 | ~95 | >90 |
| Racemic Resolution | 40–50 | >95 | >98 |
Hydrochloride Salt Formation
- The free base is treated with hydrochloric acid in methanol or other suitable solvents.
- The salt precipitates or crystallizes upon cooling.
- Purity typically exceeds 95%, and melting points range between 186–189°C, consistent with hydrochloride salts.
Representative Reaction Scheme
3-Bromophenylacetic acid
|
Amidation (amine, coupling agent)
↓
3-Bromo-phenylacetamide
|
Reduction (LiAlH4)
↓
3-Bromo-3-amino-phenylpropanoic acid (free amine)
|
Esterification (MeOH, HCl catalyst)
↓
Methyl 3-amino-3-(3-bromophenyl)propanoate (racemic)
|
Chiral resolution or asymmetric synthesis
↓
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate
|
Treatment with HCl
↓
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Analytical and Purification Techniques
- NMR Spectroscopy (¹H, ¹³C) : Confirms aromatic substitution and ester functionality.
- Chiral HPLC : Determines enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H).
- Melting Point Analysis : Confirms identity and purity of the hydrochloride salt.
- Flash Column Chromatography : Used for purification of intermediates and final product.
- Recrystallization : Often from ethyl acetate/dichloromethane mixtures to improve purity.
Research Findings on Preparation Efficiency
| Entry | Substituent (R) | Intermediate Compound | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Br (meta) | N-formyl-dehydroamino ester | 35–39 | Moderate yields in amidation steps; purification critical to avoid dehalogenation |
| 2 | 3-Br (meta) | β-amino acid derivative | 84–88 | High yield after hydrogenation and hydrolysis steps; chiral purity maintained |
Data adapted from catalytic and synthetic studies on bromophenyl-substituted amino acid esters
Industrial Considerations
- Scale-up involves continuous flow reactors for amidation and reduction steps.
- Automated chiral resolution or asymmetric synthesis is preferred to maximize enantiomeric purity.
- Use of Rhodium-based catalysts (e.g., Rh(COD)₂BF₄ with triphenylphosphine) for selective hydrogenation avoids dehalogenation of the bromophenyl group.
- Strict control of reaction atmosphere and solvent purity is essential to maintain yields and product integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Molecular Formula: C₁₀H₁₁ClF₂NO₂ Key Differences: The 2,4-difluoro substitution reduces steric hindrance compared to bromine, while increasing electronegativity. This may enhance solubility and alter binding affinities in biological systems. The molecular weight is 250.5 g/mol, significantly lower than the brominated analog .
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride Molecular Formula: C₁₁H₁₅ClFNO₂ Key Differences: Fluorine’s smaller size and higher electronegativity contrast with bromine’s bulk and polarizability. The ethyl ester increases lipophilicity (MW: 247.5 g/mol) compared to the methyl ester .
Methoxy-Substituted Analogs
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride Similarity Score: 0.96 (structurally closest to the target compound) .
- (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride Key Differences: The para-methoxy substituent and chiral (R)-configuration may influence stereoselective interactions in enzymatic or receptor-binding contexts .
Heterocyclic and Polycyclic Analogs
- MW: 185.24 g/mol (excluding HCl; conflicting data in evidence) .
Ester Group Variations
Stereochemical Variations
- (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Similarity Score: 0.89 . Key Differences: The absence of bromine reduces steric and electronic effects, while the (S)-enantiomer may exhibit distinct biological activity compared to racemic mixtures.
Research Implications
- Electronic Effects : Bromine’s electron-withdrawing nature may stabilize intermediates in synthetic pathways, while fluorine’s electronegativity could enhance binding in halogen-bonding interactions .
- Steric Considerations : Bulkier substituents (e.g., bromine, naphthyl) may hinder access to active sites in biological targets, whereas smaller groups (e.g., fluorine) improve permeability .
- Chirality : Enantiomeric forms (e.g., (R)- vs (S)-) may exhibit divergent pharmacological profiles, necessitating stereoselective synthesis methods .
Biological Activity
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈BrClN₂O₂
- Molecular Weight : Approximately 294.58 g/mol
- Functional Groups : Contains an amino group, a bromophenyl substituent, and a methyl ester functionality.
The compound's structure allows it to engage in various molecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with enzymes and receptors.
- Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can influence the binding affinity to target proteins.
These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin . The compound's structural features suggest it could play a role in developing new anticancer therapies.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, these compounds can increase acetylcholine levels, potentially improving cognitive function .
Case Studies and Research Findings
These studies underscore the compound's potential as a lead candidate for further investigation in both cancer therapy and neurodegenerative disease treatment.
Applications in Drug Development
This compound is being explored as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to serve as a precursor in pharmaceutical development, particularly for drugs targeting neurological disorders and cancer.
Q & A
Q. How can the compound serve as a precursor for radiolabeled probes in imaging studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
